1,5-Dichloro-2,4-dimethylbenzene
Overview
Description
1,5-Dichloro-2,4-dimethylbenzene is a chemical compound with the linear formula C8H8Cl2 . It has a molecular weight of 175.059 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,5-Dichloro-2,4-dimethylbenzene could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1,5-Dichloro-2,4-dimethylbenzene consists of a benzene ring with two chlorine atoms and two methyl groups attached . The exact mass of the molecule is 174.00000 .Chemical Reactions Analysis
The chemical reactions of 1,5-Dichloro-2,4-dimethylbenzene likely involve electrophilic aromatic substitution . The aromatic ring is regenerated from the cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic pi-electron system and a substitution product of benzene, C6H5X, is formed .Scientific Research Applications
Synthesis of Derivatives
- Synthesis of Dithiepins and Dimethylbenzenes: A study by Nakhmanovich et al. (1985) describes the synthesis of substituted 1,5-dihydrobenzo[e]-2,4-dithiepins and 1,2-di(acylvinylthiomethyl)-4,5-dimethylbenzenes. These compounds were synthesized through reactions involving α-acetylene ketones and 1,2-dimethyl-4,5-di(mercaptomethyl)benzene, showcasing potential applications in organic synthesis (Nakhmanovich et al., 1985).
Chromatographic Studies
- Chromatographic Separation: Bermejo et al. (1985) explored the chromatographic separation of chloro derivatives of 1,4-Dimethylbenzene. This study offers insights into the analytical applications of derivatives of dimethylbenzene in chromatography (Bermejo et al., 1985).
Mechanism of Action
The mechanism of action for the reactions of 1,5-Dichloro-2,4-dimethylbenzene involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1,5-dichloro-2,4-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXVPWDXSCTBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400284 | |
Record name | 1,5-dichloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2,4-dimethylbenzene | |
CAS RN |
2084-45-9 | |
Record name | 1,5-dichloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DICHLORO-2,4-DIMETHYL-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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